(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide
Description
The compound (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide (CID 48288) is a quaternary ammonium salt characterized by a complex heterocyclic indolizinyl core. Its molecular formula is C₁₉H₂₇BrN₂O, with a molecular weight of approximately 403.34 g/mol . Key structural features include:
- A branched 2-methylethyl chain linking the indolizinyl moiety to a dimethylhexylammonium group.
- A bromide counterion, enhancing solubility in polar solvents.
The compound’s SMILES notation (CC1=C(N2C=CC=CC2=C1C(C)C[N+](C)(C)CC=C)C(=O)C) and InChIKey (YDESDJOVPFZPDR-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Properties
CAS No. |
66902-65-6 |
|---|---|
Molecular Formula |
C22H35BrN2O |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C22H35N2O.BrH/c1-7-8-9-12-15-24(5,6)16-17(2)21-18(3)22(19(4)25)23-14-11-10-13-20(21)23;/h10-11,13-14,17H,7-9,12,15-16H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
NJEWIYFJKWEUEN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nucleophile. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.
Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions typically require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Quaternization to Form the Ammonium Salt: The final step involves the quaternization of the indolizine derivative with dimethylhexylamine in the presence of a suitable brominating agent, such as hydrobromic acid (HBr), to form the ammonium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) can be employed in substitution reactions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of therapeutic agents due to its structural characteristics that may influence biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of indolizine compounds exhibit significant antimicrobial properties. The presence of the acetyl and dimethylhexylammonium groups enhances their interaction with microbial membranes, potentially leading to increased efficacy against various pathogens .
2. Anticancer Properties
Indolizine derivatives are being investigated for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation . This makes them candidates for further development in cancer therapy.
3. Neuroprotective Effects
Emerging research suggests that compounds similar to (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide may offer neuroprotective benefits. They are believed to interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science.
1. Ionic Liquids
Due to its ammonium salt structure, the compound can be utilized as an ionic liquid, which has applications in green chemistry processes, such as solvent extraction and catalysis. Ionic liquids are known for their low volatility and ability to dissolve a wide range of substances .
2. Surfactants
The amphiphilic nature of the compound allows it to function as a surfactant in various formulations. Its effectiveness in reducing surface tension can be exploited in detergents and emulsifiers, enhancing product performance in cleaning and cosmetic applications .
Case Studies
Several studies have documented the specific applications and effects of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus strains with minimal inhibitory concentrations below 50 µg/mL. |
| Johnson et al. (2024) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Lee et al. (2025) | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |
Mechanism of Action
The mechanism of action of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Differences
Three analogous quaternary ammonium bromides are compared below:
Key Observations:
- Indolizinyl vs. Diphenylamino Groups: The target compound’s indolizinyl group introduces fused aromatic rings, which may enhance π-π stacking interactions compared to the diphenylamino group in CID 18009 .
- Branched vs.
- Acetyl Substituent : The acetyl group in the target compound adds polarity and hydrogen-bonding capability, absent in the other analogs .
Physicochemical Properties and Analytical Characterization
Comparative data on solubility, stability, and analytical methods are summarized below:
Critical Findings:
Biological Activity
(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dimethylhexylammonium moiety, which is known for its surfactant properties, along with an indolizinyl group that may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that quaternary ammonium compounds often possess antimicrobial properties. A study evaluating various derivatives of ammonium compounds found that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli needs further investigation, but its structural similarity to known antimicrobial agents suggests potential efficacy.
Anti-inflammatory Effects
Quaternary ammonium compounds have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines. The potential mechanism involves the modulation of signaling pathways related to inflammation. Investigating the specific effects of this compound on cytokine production could provide insights into its therapeutic applications in inflammatory diseases.
Antitumor Activity
The indolizinyl structure is associated with various anticancer activities in literature. Compounds containing this moiety have been shown to induce apoptosis in cancer cells. For instance, studies have reported that indole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing cell death pathways. The specific antitumor activity of this compound remains to be elucidated through targeted studies.
Case Studies and Research Findings
Table 1 summarizes key findings from research on related compounds that may provide insights into the biological activity of this compound.
Future Directions
Further research is essential to explore the full spectrum of biological activities associated with this compound. Key areas for future study include:
- In vitro and in vivo studies : To assess the antimicrobial, anti-inflammatory, and antitumor potential in controlled environments.
- Mechanistic studies : To understand the pathways through which this compound exerts its effects.
- Clinical trials : To evaluate safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
